Cas no 32571-44-1 (N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine)
32571-44-1 structure
Product Name:N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine
Numero CAS:32571-44-1
MF:C19H26ClN3
MW:331.882843494415
CID:1451294
PubChem ID:208605
Update Time:2025-04-20
N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine
- 1,4-cyclohexanediamine, N~4~-(7-chloro-4-quinolinyl)-N~1~,N~1~-diethyl-
- 1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine
- 32571-44-1
- CHEMBL427732
- DTXSID50186267
- 4-22-00-04642 (Beilstein Handbook Reference)
- 7-Chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline
- BRN 0090121
- SN 14477
- Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- 1,4-Cyclohexanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-
- SCHEMBL12858990
-
- Inchi: 1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22)
- Chiave InChI: JLAYDKVSQLVTNK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2C(C=1)=NC=CC=2NC1CCC(CC1)N(CC)CC
Proprietà calcolate
- Massa esatta: 331.18178
- Massa monoisotopica: 331.1815255g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 353
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 28.2Ų
Proprietà sperimentali
- PSA: 28.16
N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
32571-44-1 (N'-(7-chloroquinolin-4-yl)-N,N-diethylcyclohexane-1,4-diamine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti